Oxaceprol
Description
Historical Context of Oxaceprol in Joint Disease Therapy
This compound has been utilized for several decades in Europe for the symptomatic treatment of both degenerative and inflammatory joint diseases, including osteoarthritis and rheumatoid arthritis. researchgate.netclinexprheumatol.orgtandfonline.com Its historical use is rooted in its observed ability to ameliorate symptoms such as pain and stiffness in affected joints. researchgate.net
Current Research Significance and Rationale for Study of this compound
The current research significance of this compound stems from the ongoing need for effective and well-tolerated treatments for joint diseases like osteoarthritis (OA). impactfactor.orgclinexprheumatol.orgresearchgate.net OA is a prevalent disorder, particularly among older populations, leading to pain, stiffness, and functional limitations. impactfactor.orgwisdomlib.org While traditional pharmacological approaches often rely on symptomatic relief using agents like non-steroidal anti-inflammatory drugs (NSAIDs), these can be associated with significant side effects, particularly with long-term use. impactfactor.orgclinexprheumatol.org The distinct mechanism of action of this compound, which differs from that of NSAIDs, provides a rationale for continued study to explore its efficacy, safety profile, and potential role in disease modification. researchgate.netimpactfactor.orgpharmatutor.orgclinexprheumatol.orgresearchgate.net Research is also exploring alternative administration routes, such as intra-articular injection, to potentially enhance local efficacy and further improve the safety profile. researchgate.netspringermedicine.com
Classification within Pharmacological Agents for Inflammatory and Degenerative Joint Diseases
This compound is classified as an anti-inflammatory drug used in the treatment of osteoarthritis and inflammatory connective tissue diseases. wikipedia.orgmedindia.netmedicaldialogues.in Its classification is further refined by its unique mechanism and potential therapeutic implications.
Distinction from Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A key distinction between this compound and conventional NSAIDs lies in their mechanisms of action. researchgate.netimpactfactor.orgpharmatutor.orgclinexprheumatol.orgresearchgate.net Unlike NSAIDs, which primarily exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandins (B1171923) through the inhibition of cyclooxygenase (COX) enzymes, this compound does not inhibit prostaglandin (B15479496) synthesis. researchgate.netpharmatutor.orgclinexprheumatol.orgtandfonline.comresearchgate.netnih.gov This difference is significant because the inhibition of prostaglandin synthesis by NSAIDs is linked to their common side effects, particularly gastrointestinal issues. researchgate.netclinexprheumatol.orgtandfonline.com
Position as an Atypical Anti-Inflammatory Agent
This compound is considered an atypical inhibitor of inflammation due to its distinct mechanism. impactfactor.orgwikipedia.org Its primary mode of action involves inhibiting the adhesion and migration of white blood cells, specifically preventing leukocyte and granulocyte infiltration into the joints. researchgate.netimpactfactor.orgpharmatutor.orgclinexprheumatol.orgtandfonline.comresearchgate.netwikipedia.orgmedindia.netmedicaldialogues.intradeindia.comindiamart.comresearchgate.netnih.gov This inhibition of leukocyte accumulation is an early step in the inflammatory cascade, differentiating this compound from agents that target later stages of inflammation. pharmatutor.orgclinexprheumatol.orgmedindia.net Studies have shown that this compound reduces leukocyte adherence in vivo and inhibits leukocyte infiltration in experimental models of arthritis. tandfonline.comnih.govresearchgate.netnih.gov
Role as a Potential Disease-Modifying Osteoarthritis Drug (DMOAD)
While traditionally used for symptomatic relief, there is research exploring this compound's potential as a Disease-Modifying Osteoarthritis Drug (DMOAD). pharmatutor.orgwikidata.org The rationale for this lies in its mechanism of inhibiting leukocyte infiltration, which is implicated in the pathogenesis of OA. researchgate.netnih.gov Furthermore, some histological investigations in animal models have suggested that this compound may have the ability to protect articular cartilages from degenerative changes and show improvement in bone and cellular matrixes. springermedicine.com This potential to influence the structural progression of the disease, rather than solely providing symptomatic relief, positions this compound as a subject of interest in the search for effective DMOADs. impactfactor.orgpharmatutor.org
Research Findings Highlights (Illustrative Data Representation)
Academic research on this compound has involved various study designs, including randomized controlled trials and experimental animal models, to assess its efficacy and understand its mechanisms.
| Study Type | Objective | Key Findings (Illustrative) | Citation |
| Randomized Controlled Trial | Evaluate efficacy in symptomatic knee/hip OA compared to placebo. | Statistically significant superiority of this compound over placebo in improving pain following exercise (e.g., mean improvement 16.6 mm vs 4.5 mm on VAS). nih.gov | nih.gov |
| Randomized Controlled Trial | Compare efficacy of this compound and diclofenac (B195802) in OA. | Therapeutic equivalence to diclofenac in improving pain and mobility. researchgate.netijbcp.com | researchgate.netijbcp.com |
| Experimental Animal Model (Rat) | Investigate effects on inflammatory cell infiltration and bone damage. | Markedly inhibited inflammatory cell infiltration and bone damage in adjuvant-induced arthritis model. nih.gov | nih.gov |
| Experimental Animal Model (Mouse) | Assess leukocyte adherence and infiltration in antigen-induced arthritis. | Reduced leukocyte adherence and infiltration. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Experimental Animal Model (Rabbit) | Comparative evaluation of intra-articular this compound and corticosteroid. | Intra-articular this compound reduced knee swelling and showed analgesic action; histological improvement of articular cartilage observed. springermedicine.com | springermedicine.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046410 | |
| Record name | Oxaceprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33996-33-7 | |
| Record name | Oxaceprol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaceprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaceprol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxaceprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxaceprol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXACEPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Oxaceprol S Therapeutic Actions
Modulation of Leukocyte Dynamics
A key aspect of Oxaceprol's mechanism involves its ability to interfere with the recruitment and activity of leukocytes, which are central players in the inflammatory response. researchgate.netnih.govwikipedia.orgindiamart.comalainapharma.com
This compound has been shown to prevent the infiltration of leukocytes into inflamed tissues, such as joints in models of arthritis. researchgate.netresearchgate.nettandfonline.comclinexprheumatol.orgpatsnap.comresearchgate.net This inhibition represents an early step in the inflammatory cascade. researchgate.netresearchgate.netclinexprheumatol.org Studies in mouse antigen-induced arthritis (AiA) have demonstrated a significant reduction in leukocyte infiltration in the synovium following this compound treatment. researchgate.nettandfonline.comnih.gov
Research indicates that this compound inhibits the migration of polymorphonuclear leukocytes (PMNs), also known as neutrophils, into inflamed synovial tissue. patsnap.compatsnap.com This action contributes to reducing inflammation and subsequent tissue degradation. patsnap.com Experimental studies have supported the inhibition by this compound of leukocyte infiltration into sites of acute inflammation. nih.gov
This compound has demonstrated an inhibitory effect on the adhesion of leukocytes to endothelial cells. researchgate.nettandfonline.comclinexprheumatol.orgnih.govalainapharma.comnih.govgoogle.comresearchgate.net In vitro studies have shown that this compound reduces leukocyte adherence to cultured endothelial cells. tandfonline.comclinexprheumatol.org In vivo studies, such as those in hamsters during ischemia/reperfusion, have also shown this compound to be an effective inhibitor of leukocyte adhesion. tandfonline.comnih.govnih.gov In mouse AiA, treatment with this compound significantly reduced leukocyte adherence in postcapillary venules of the synovium. researchgate.nettandfonline.comnih.gov
Table 1: Effect of this compound on Leukocyte Adherence in Mouse Antigen-Induced Arthritis
| Group | Leukocyte Adherence (cells/mm²) | Significance (vs. AiA) |
| Control | 78 | - |
| AiA | 220 | - |
| AiA + this compound | Significantly reduced | p < 0.004 tandfonline.com |
Data derived from in vivo studies in mouse antigen-induced arthritis researchgate.nettandfonline.comnih.gov.
Beyond adhesion, this compound also influences the extravasation of leukocytes, the process by which they pass through the endothelial barrier into the inflamed tissue. researchgate.nettandfonline.comnih.govnih.gov Studies in experimental arthritis models have shown that this compound reduces leukocyte extravasation. tandfonline.comclinexprheumatol.orgnih.govnih.govmims.com Histological analysis in mouse AiA revealed a significant reduction in the number of extravasated leukocytes in this compound-treated animals compared to controls. researchgate.nettandfonline.comnih.gov
Table 2: Effect of this compound on Leukocyte Extravasation and Histological Score in Mouse Antigen-Induced Arthritis
| Group | Histological Score (Synovial Infiltration) | Extravasated Leukocytes (number per observation field) | Significance (vs. AiA) |
| AiA | 3 (dense infiltration) tandfonline.com | 100 (18) tandfonline.com | - |
| AiA + this compound | 2 (moderate infiltration) tandfonline.com | 39 (12) tandfonline.com | p < 0.003 tandfonline.com |
Histological scores are based on a grading system from 0 (normal) to 4 (severe synovitis and pannus formation). tandfonline.com Figures in parentheses are SEM. tandfonline.com
Impact on Leukocyte Adhesion to Endothelial Cells
Modulation of Pro-Inflammatory Mediators
Table 3: Reported Effects of this compound on Pro-Inflammatory Mediators
| Mediator | Effect of this compound | Source |
| Interleukin-1 (IL-1) | Reduced levels | patsnap.compatsnap.com |
| Tumor Necrosis Factor-alpha (TNF-alpha) | Reduced levels | patsnap.comresearchgate.netpatsnap.com |
Decrease in Tumor Necrosis Factor-alpha (TNF-alpha) Levels
Tumor Necrosis Factor-alpha (TNF-alpha) is another major pro-inflammatory cytokine that plays a significant role in the inflammatory cascade and contributes to the symptoms and progression of inflammatory diseases. patsnap.comsinobiological.com Studies have demonstrated that this compound can decrease the levels of TNF-alpha. patsnap.com By modulating the release of TNF-alpha, this compound helps to alleviate inflammation and its associated symptoms. patsnap.com
Effects on other Inflammatory Cytokines and Chemokines
Beyond IL-1 and TNF-alpha, this compound has been shown to modulate the release of other inflammatory mediators, including interleukins (ILs). patsnap.com Pro-inflammatory cytokines and chemokines are involved in driving acute and chronic inflammatory responses. sinobiological.comgoogleapis.com While specific effects on a broad range of other cytokines and chemokines are not extensively detailed in the provided information, the modulation of key players like IL-1 and TNF-alpha suggests a broader impact on the inflammatory cascade. patsnap.compatsnap.com this compound's ability to inhibit leukocyte infiltration into inflamed tissues also contributes to reducing the presence of cells that release various inflammatory mediators. patsnap.comnih.gov
Effects on Connective Tissue Metabolism and Integrity
This compound is believed to exert its effects primarily through modulating the metabolism of connective tissue. patsnap.com This modulation contributes to its chondroprotective properties and its ability to help maintain joint integrity. patsnap.comimpactfactor.org
Inhibition of Matrix Metalloproteinases (MMPs) Activity
Matrix metalloproteinases (MMPs) are enzymes that degrade various components of the extracellular matrix, including collagen, which is crucial for the structural integrity of cartilage. patsnap.comkuleuven.be In conditions like osteoarthritis, elevated MMP activity contributes to the breakdown of cartilage. patsnap.com this compound interferes with the production and activity of MMPs. patsnap.com By inhibiting these enzymes, this compound helps protect the structural integrity of cartilage, potentially slowing the progression of joint degeneration. patsnap.com
Chondroprotective Mechanisms
This compound is recognized for its chondroprotective properties, meaning it helps protect cartilage. patsnap.compatsnap.com Histological investigations in animal models of osteoarthritis have suggested that this compound has the ability to protect articular cartilages from degenerative changes. researchgate.netnih.gov Marked improvement in both bone and cellular matrixes has been observed in this compound-treated groups in studies. researchgate.netnih.gov This protective effect on cartilage is linked to its ability to inhibit leukocyte infiltration and interfere with the activity of enzymes that degrade cartilage components. patsnap.comnih.gov
Influence on Bone and Cellular Matrixes
Research suggests that this compound has a protective effect on articular cartilage and can influence both bone and cellular matrixes, particularly in the context of osteoarthritis researchgate.netijbcp.com. Osteoarthritis is characterized by the breakdown of cartilage, subchondral bone remodeling, and the formation of osteophytes ijbcp.com.
Histological investigations in animal models of osteoarthritis have indicated that this compound can protect articular cartilages from degenerative changes researchgate.net. Marked improvement in both bone and cellular matrixes has been observed in this compound-treated groups compared to control groups where cartilage erosion was visible researchgate.net. Studies using intra-articular administration of this compound in chemically induced osteoarthritic rabbits have shown remarkable improvement of articular cartilage researchgate.net.
Furthermore, in adjuvant arthritic rats, this compound has been shown to inhibit inflammatory cell infiltration and bone damage in the affected paw researchgate.netnih.gov. While it was more effective at inhibiting periarticular soft tissue inflammation than indomethacin (B1671933) in this model, it did not affect cartilage breakdown researchgate.netnih.gov. This suggests that this compound may act by inhibiting leukocyte infiltration and influencing late connective tissue changes during inflammatory joint disease researchgate.netnih.gov.
In vitro studies have also demonstrated that this compound stimulates the uptake of 3H-glucosamine and 3H-proline in chondrocytes and their incorporation into the macromolecular structure of the cartilage matrix, suggesting an activity on regenerating tissue mims.comijbcp.com. The extracellular matrix (ECM) provides physical scaffolding for cells and is composed of proteins, sugars, and other components, influencing various cellular processes physio-pedia.comresearchgate.net. In bone, the matrix is mineralized to resist compression, while in tendons, it is dominated by tension-resisting collagen fibers physio-pedia.com. This compound, being a derivative of L-proline (a crucial component of collagen), may influence connective tissue metabolism patsnap.comresearchgate.netmims.comsterisonline.com.
Antioxidant Properties and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a significant factor in the pathogenesis of various inflammatory conditions, including osteoarthritis patsnap.comsterisonline.comsterisonline.commdpi.comnih.govwebmd.com. ROS can lead to cellular damage and exacerbate inflammation patsnap.comnih.govfrontiersin.orgnews-medical.net.
This compound has been shown to exhibit antioxidant properties, which contribute to its anti-inflammatory effects patsnap.comsterisonline.comsterisonline.com. Its antioxidant action helps to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage and reducing inflammation patsnap.com. By mitigating oxidative stress, this compound may help protect joints from further damage caused by inflammation sterisonline.combsapharmainc.in.
Under pathological conditions, excessive ROS can promote cartilage degradation by inducing the expression of matrix-degrading proteases, reducing extracellular matrix synthesis, and inducing chondrocyte apoptosis nih.gov. The cellular antioxidant defense system, including enzymatic and non-enzymatic components, works to remove ROS mdpi.comnih.govnews-medical.net. This compound's antioxidant activity supports these defense mechanisms.
Impact on Microcirculation and Tissue Perfusion
Recent studies have emphasized that this compound has an effect on the microcirculation researchgate.netactaorthop.orgtandfonline.comnih.govresearchgate.net. The microcirculation plays a crucial role in inflammatory processes, with leukocyte-endothelial cell interactions being particularly important in conditions like arthritis tandfonline.comresearchgate.net.
This compound has been shown to reduce leukocyte adherence to endothelial cells and leukocyte extravasation in vivo in animal models of arthritis mims.comnih.govnih.gov. In mouse antigen-induced arthritis (AiA), this compound significantly reduced leukocyte adherence and swelling researchgate.netactaorthop.orgtandfonline.comnih.gov. Histological analysis also showed less leukocyte infiltration in this compound-treated animals researchgate.netactaorthop.orgtandfonline.comnih.gov. This reduction in leukocyte adherence and infiltration indicates an effect on synovial microcirculation researchgate.netactaorthop.orgnih.govresearchgate.net.
While this compound did not show an effect on local microhemodynamic parameters like microvascular diameter, red blood cell (RBC) velocity, or functional capillary density (FCD) in control or arthritic groups, its treatment in arthritic animals led to an enhancement of RBC velocity tandfonline.com. This, along with the reduction in swelling, suggests that this compound may partly preserve tissue perfusion during arthritis tandfonline.com.
Further studies examining the effects of this compound on the microcirculation in ischemia/reperfusion injury in hamsters demonstrated that this compound treatment resulted in a significant decrease in post-ischemic leukocyte adherence and extravasation nih.govnih.gov. Treatment also led to a preservation of tissue perfusion, indicated by a significant increase in FCD in the treatment group compared to the ischemia group nih.gov. These data suggest that this compound can protect the microvasculature against ischemia/reperfusion injury and improve nutritive perfusion of tissues nih.gov.
The reduction in leukocyte adherence by this compound helps to protect the integrity of the endothelium, which can lead to a reduction in macromolecular leakage tandfonline.comresearchgate.net. This effect on leukocyte behavior and endothelial integrity contributes to the preservation of tissue perfusion tandfonline.comnih.gov.
Data Table: Effects of this compound on Microcirculation Parameters in Mouse Antigen-Induced Arthritis
| Parameter | Arthritic Animals (Saline) | Arthritic Animals (this compound) | Significance (p-value) |
| Leukocyte Adherence | 220 cells/mm² | Significantly Reduced | < 0.05 |
| Leukocyte Infiltration | High Infiltration (Score 3) | Less Infiltration (Score 2) | 0.003 |
| Swelling (Knee Joint Diameter Change) | Increased | Significantly Reduced | 0.001 |
| RBC Velocity | Reduced | Enhanced | Not Specified |
| Functional Capillary Density (FCD) | No Significant Change | No Significant Change | Not Specified |
Preclinical Investigations of Oxaceprol
In Vitro Studies on Cellular Models
In vitro studies using cellular models have provided insights into the direct effects of oxaceprol on key aspects of the inflammatory response at the cellular level.
Effects on Leukocyte Adhesion to Endothelial Cells in Cell Culture
Several in vitro studies have demonstrated that this compound can inhibit the adhesion of leukocytes to cultured endothelial cells clinexprheumatol.orgtandfonline.comnih.gov. This effect is considered a key mechanism by which this compound exerts its anti-inflammatory action, as leukocyte adhesion to the endothelium is an early and crucial step in the inflammatory cascade and subsequent infiltration into tissues nih.govpatsnap.com. Studies using in vitro leukocyte adhesion models have shown this compound to selectively inhibit this process clinexprheumatol.orgnih.gov.
Assessment of Cytotoxicity in Cell Culture Studies
Cell culture studies have been conducted to assess the cytotoxicity of this compound. Research involving this compound-loaded nanoparticles, for instance, has indicated no cytotoxicity and high biocompatibility in cell culture, suggesting a favorable safety profile at the cellular level for this formulation researchgate.netnih.gov. Cytotoxicity assessments in cell culture are standard procedures to evaluate the potential harmful effects of a substance on living cells bibliotekanauki.pl.
Modulation of Cytokine Release in Cellular Systems
This compound has been shown to influence the release of pro-inflammatory cytokines in cellular systems patsnap.com. Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha) play pivotal roles in the inflammatory process patsnap.comnih.gov. By reducing the levels of these cytokines, this compound may help to mitigate inflammation and its associated symptoms patsnap.com. Studies on the mechanism of this compound suggest it modulates the activity of pro-inflammatory cytokines patsnap.com.
Impact on Prostaglandin (B15479496) E2 Release from Macrophages
Investigations into the effects of this compound on macrophage function have included assessing its impact on the release of prostaglandin E2 (PGE2). Unlike many traditional NSAIDs that inhibit prostaglandin synthesis, this compound has been reported to have no effect on macrophage prostaglandin E2 release in vitro nih.govresearchgate.netresearchgate.net. This finding highlights a key difference in the biochemical mechanism of this compound compared to cyclooxygenase inhibitors clinexprheumatol.orgtandfonline.com.
Animal Models of Inflammation and Arthritis
Animal models are crucial for evaluating the in vivo anti-inflammatory and anti-arthritic effects of potential therapeutic agents like this compound.
Carrageenan-Induced Paw Oedema in Rats
The carrageenan-induced paw oedema model in rats is a widely used assay to assess the acute anti-inflammatory activity of compounds phytopharmajournal.combrieflands.com. Studies using this model have shown that this compound can inhibit carrageenan-induced paw oedema, particularly at higher doses nih.govresearchgate.net. This inhibition of oedema indicates a reduction in the acute inflammatory response triggered by carrageenan injection phytopharmajournal.combrieflands.com.
Data from studies on carrageenan-induced paw oedema in rats demonstrate a dose-dependent inhibitory effect of this compound on paw swelling. For example, one study reported inhibition of oedema at doses ranging from 18 to 150 mg/kg orally nih.gov.
Table 1: Effect of this compound on Carrageenan-Induced Paw Oedema in Rats
| Treatment Group (Dose, p.o.) | Effect on Paw Oedema |
| This compound (18-150 mg/kg) | Inhibited oedema |
| Indomethacin (B1671933) (3 mg/kg) | Comparable inhibition nih.gov |
Adjuvant Arthritis Model in Rats
The adjuvant arthritis model in rats is a widely used preclinical model to study chronic inflammation and joint damage. In this model, this compound has been evaluated for its effects on inflammatory responses and structural changes in the joints.
Studies in adjuvant arthritic rats demonstrated that this compound, administered therapeutically, did not affect the primary paw edema response. However, it effectively inhibited secondary lesions observed in the ears and tail. researchgate.netnih.govresearchgate.net Histological analysis of the adjuvant-injected paw revealed that this compound significantly inhibited inflammatory cell infiltration and bone damage. researchgate.netnih.govresearchgate.netresearchgate.net
Antigen-Induced Arthritis (AiA) in Mice
The antigen-induced arthritis (AiA) model in mice is utilized to investigate immune-mediated joint inflammation. Preclinical research has explored the effects of this compound on leukocyte behavior and inflammation in this model.
In mice with AiA treated with this compound, a significant reduction in leukocyte adherence and swelling was observed compared to arthritic animals treated with saline. researchgate.netactaorthop.org Histological examination further confirmed less leukocyte infiltration in the joints of this compound-treated arthritic animals. researchgate.netactaorthop.org These findings suggest that this compound reduces leukocyte adherence in vivo and leukocyte infiltration in mouse AiA, indicating an effect on synovial microcirculation. researchgate.netactaorthop.org
Studies on Ischemia/Reperfusion Injury in Hamsters
Ischemia/reperfusion (I/R) injury involves tissue damage that occurs after blood flow is restored to an ischemic area. Studies in hamsters have investigated the effects of this compound on the microcirculation during I/R injury.
In studies on surgical ischemia reperfusion in hamsters in vivo, this compound was found to be an effective inhibitor of leukocyte adhesion and extravasation. researchgate.netresearchgate.netnih.gov this compound treatment resulted in a significant decrease in postischemic leukocyte adherence after 0.5 and 2 hours of reperfusion. nih.gov Histological sections showed a significant reduction in the number of extravasated leukocytes. nih.gov Treatment with this compound also led to a reduction in macromolecular leakage and preserved tissue perfusion, indicated by a significant increase in functional capillary density in the treatment group compared to the ischemia group. nih.gov These results suggest that this compound was able to protect the tissue from ischemia/reperfusion injury. nih.gov
Osteoarthritis Rabbit Models
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and structural changes. Rabbit models are used in preclinical studies to investigate potential OA treatments. nih.govcellvax-pharma.comfrontiersin.org
A comparative evaluation of intra-articular this compound and corticosteroid was conducted in an osteoarthritis rabbit model induced by monosodium iodoacetate. researchgate.netnih.gov Treatment efficacy was assessed by evaluating inflammation through knee swelling, pain assessment, and histological characterization. researchgate.netnih.gov Intra-articular this compound and corticosteroids reduced knee swelling within 4 weeks compared to control osteoarthritic rabbits. researchgate.netnih.gov this compound exhibited analgesic action in pain assessment methods. researchgate.netnih.gov Histological investigation suggested that the application of this compound has the ability to protect articular cartilages from degenerative changes that occur in osteoarthritis. researchgate.netnih.gov Marked improvement in both bone and cellular matrixes was observed in the this compound-treated group, while gross lesions were visible in the control group. researchgate.netnih.gov Intra-articular injection of this compound showed remarkable improvement of articular cartilage in chemically induced osteoarthritic rabbits. researchgate.netnih.gov
Evaluation of Periarticular Soft Tissue Inflammation
Preclinical studies have also evaluated the effects of this compound on inflammation in the soft tissues surrounding the joints.
In the adjuvant arthritis model in rats, this compound was more effective at inhibiting periarticular soft tissue inflammation compared to indomethacin. researchgate.netnih.govresearchgate.netresearchgate.net This suggests a specific effect of this compound on the inflammatory processes occurring in the tissues surrounding the affected joints.
Assessment of Bone Damage in Arthritis Models
Bone damage is a significant feature of various forms of arthritis. Preclinical investigations have assessed the impact of this compound on bone integrity in arthritis models.
Histological analysis in adjuvant arthritic rats showed that this compound markedly inhibited bone damage in the adjuvant-injected paw. researchgate.netnih.govresearchgate.netresearchgate.net This finding indicates a protective effect of this compound on bone structure in the context of inflammatory arthritis.
Comparative Preclinical Pharmacology with Other Anti-Inflammatory Agents
Preclinical studies have compared the pharmacological effects of this compound with those of other anti-inflammatory agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
This compound has a clearly different spectrum of action compared to NSAIDs such as indomethacin. researchgate.netnih.govresearchgate.netresearchgate.net While NSAIDs primarily act by inhibiting prostaglandin synthesis, this compound's mechanism involves inhibiting leukocyte infiltration into the joints. researchgate.netnih.govclinexprheumatol.orgpharmatutor.orgresearchgate.netimpactfactor.org
In the adjuvant arthritis model in rats, this compound was more effective than indomethacin at inhibiting periarticular soft tissue inflammation, although it did not affect cartilage breakdown in this model, in contrast to indomethacin. researchgate.netnih.govresearchgate.netresearchgate.net this compound had no effect on macrophage prostaglandin E2 release in vitro. researchgate.netnih.govresearchgate.net In the carrageenan paw edema model, this compound inhibited edema at high doses, comparable to indomethacin as an inhibitor of yeast hyperalgesia in the same dose range. researchgate.netnih.govresearchgate.net
Clinical Efficacy and Therapeutic Applications of Oxaceprol
Clinical Trials in Osteoarthritis (OA)
Knee Osteoarthritis
Clinical trials have investigated the efficacy of oxaceprol in managing knee osteoarthritis, focusing on parameters such as pain reduction and improvement in joint function. impactfactor.orgnih.gov
Studies have utilized the Visual Analogue Scale (VAS) to assess pain reduction in patients with knee osteoarthritis treated with this compound. In a multicenter, randomized, double-blind study, this compound treatment resulted in a nearly 50% reduction in VAS scores for pain. impactfactor.orgijmbs.infonih.gov Another placebo-controlled study demonstrated a statistically significant superiority of this compound compared to placebo in reducing pain following exercise, with a mean improvement of 16.6 mm on a 100 mm pain scale in the this compound group versus 4.5 mm in the placebo group (p = 0.002). nih.govclinexprheumatol.org Mean pain at rest also improved significantly in the this compound group compared to the placebo group (p = 0.016). clinexprheumatol.org
Here is a summary of pain reduction findings from selected studies:
| Study Design | Comparator | Outcome Measured (VAS) | Key Finding | Citation |
| Multicenter, randomized, double-blind | Diclofenac (B195802) | VAS score for pain | Reduced by nearly 50% in both this compound and diclofenac groups; no significant difference. | impactfactor.orgijmbs.infonih.gov |
| Randomized, double-blind, placebo-controlled | Placebo | Pain following exercise (100 mm) | Mean improvement of 16.6 mm (this compound) vs. 4.5 mm (placebo); p = 0.002. | nih.govclinexprheumatol.org |
| Randomized, double-blind, placebo-controlled | Placebo | Pain at rest | Mean improvement in this compound group, deterioration in placebo; p = 0.016. | clinexprheumatol.org |
Improvement in joint function has been evaluated using indices such as the Lequesne index and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC). impactfactor.orgresearchgate.net Clinical improvements in joint function, assessed by Lequesne's indices, have been observed with this compound treatment. impactfactor.org In studies comparing this compound with diclofenac, joint function, as measured by Lequesne's indices, improved clinically in both treatment arms, with no significant differences between the groups. impactfactor.orgijmbs.infonih.gov Joint mobility also improved significantly in both groups in these studies. impactfactor.orgijmbs.infonih.gov In a study comparing this compound and tramadol (B15222), WOMAC scores for pain, stiffness, and physical function declined significantly from baseline in both groups and remained comparable between the groups throughout the study period. nih.govresearchgate.net Another study comparing this compound and diclofenac found both to be significant in reducing joint stiffness and improving physical activity, with this compound showing better results in improving physical activity. ijbcp.comresearchgate.net
Here is a summary of joint function improvement findings:
| Study Design | Comparator | Outcome Measured | Key Finding | Citation |
| Multicenter, randomized, double-blind | Diclofenac | Lequesne's indices, Joint mobility | Clinical improvement in both groups; no significant difference between groups. Joint mobility improved by approximately 60%. | impactfactor.orgijmbs.infonih.gov |
| Randomized, double-blind | Tramadol | WOMAC (pain, stiffness, function) | Significant decline from baseline in both groups; scores comparable between groups. | nih.govresearchgate.net |
| Randomized double blind comparative study | Diclofenac | Joint stiffness, Physical activity | Both significant; this compound showed better results in improving physical activity. | ijbcp.comresearchgate.net |
| Randomized, double-blind, placebo-controlled | Placebo | Lequesne index, Joint limitation | Clearer improvement in this compound group, but significance not reached. | clinexprheumatol.org |
Clinical trials have demonstrated the superiority of this compound over placebo in the treatment of knee osteoarthritis. A randomized, double-blind, placebo-controlled study showed a statistically significant and clinically relevant efficacy of this compound in reducing pain following exercise compared to placebo. nih.govclinexprheumatol.org The mean improvement in pain following exercise was significantly greater in the this compound group (16.6 mm) than in the placebo group (4.5 mm) on a 100 mm VAS. nih.govclinexprheumatol.org Mean pain at rest also improved significantly with this compound compared to placebo. clinexprheumatol.org While improvements in Lequesne index and joint limitation were observed with this compound, statistical significance compared to placebo was not reached in one study. clinexprheumatol.org
Multiple studies have compared the efficacy of this compound with diclofenac in treating knee osteoarthritis. These studies generally indicate that this compound is as effective as diclofenac in improving symptoms. impactfactor.orgnih.govijbcp.comregulations.govresearchgate.net In multicenter, randomized, double-blind studies, this compound and diclofenac demonstrated comparable efficacy in reducing VAS scores for pain and improving joint function as measured by Lequesne's indices. impactfactor.orgijmbs.infonih.gov Joint mobility and pain-free walking time also showed similar improvements in both treatment groups. impactfactor.orgijmbs.infonih.gov One comparative study found both this compound and diclofenac to be extremely significant in reducing joint pain and stiffness, with this compound showing better results in improving physical activity. ijbcp.comresearchgate.net
Studies comparing this compound with tramadol in knee osteoarthritis have found comparable efficacy between the two drugs. nih.govijmbs.infoimpactfactor.org A parallel group, double-blind, randomized controlled trial reported that WOMAC scores for pain, stiffness, and physical function declined significantly from baseline in both the this compound and tramadol groups, with no statistically significant difference observed between the groups throughout the 12-week study period. nih.govresearchgate.net Patient's Clinical Global Impression (CGI) ratings and 50% responder rates were also comparable between the two groups. nih.govresearchgate.net These findings suggest that this compound's efficacy is comparable to that of tramadol in managing symptomatic knee osteoarthritis. nih.govijmbs.info
Comparison with Ibuprofen (B1674241)
Clinical studies have compared the efficacy of this compound with that of ibuprofen in the management of osteoarthritis. A systematic review and meta-analysis of randomized controlled trials (RCTs) found that this compound demonstrated numerically greater or significant improvements in pain and joint function compared to active controls, including ibuprofen. researchgate.netnih.gov Specifically, this compound showed numerically better improvement in the Lequesne joint function index compared to ibuprofen and diclofenac. medicaldialogues.in this compound was found to be as effective as active controls like ibuprofen in providing pain relief at rest and during weight-bearing, and showed similar improvement in global treatment efficacy. medicaldialogues.in
Comparison with Diacerein (B1670377)
Comparative studies have also investigated the efficacy of this compound against diacerein in patients with osteoarthritis, particularly of the knee. One study involving patients with mild to moderate knee osteoarthritis found that both this compound and diacerein significantly reduced pain and improved function as measured by the Visual Analogue Scale (VAS) and Lequesne scale. pharmatutor.org While the mean reduction in the Lequesne score was numerically higher for this compound, the difference in VAS and Lequesne scores between the two drugs was not statistically significant, suggesting that both drugs were equally effective in this study population. pharmatutor.org Another comparative evaluation in knee osteoarthritis patients using the WOMAC scale found similar efficacy between diacerein and this compound. researchgate.netresearchgate.net
Hip Osteoarthritis
Clinical trials have evaluated the efficacy of this compound in osteoarthritis affecting the hip. A randomized, double-blind study comparing this compound with diclofenac included a mixed population of patients with osteoarthritis of the knee and/or hip. researchgate.net In this study, the Lequesne index decreased to a similar extent in both the this compound and diclofenac groups, indicating comparable improvements in joint function for both knee and hip osteoarthritis. researchgate.net A placebo-controlled study also evaluated this compound in patients with painful and radiologically confirmed knee or hip osteoarthritis, demonstrating a statistically significant superiority of this compound compared to placebo in improving pain following exercise. clinexprheumatol.orgnih.gov
Clinical Trials in Rheumatoid Arthritis (RA)
This compound has been used for the treatment of both degenerative and inflammatory joint diseases, including rheumatoid arthritis. researchgate.netwikipedia.orgnih.gov While the provided search results primarily focus on osteoarthritis, some sources mention its use and potential mechanism of action in rheumatoid arthritis, specifically its ability to inhibit neutrophil infiltration into the joints in experimental models of adjuvant arthritis. researchgate.netnih.gov However, detailed outcomes of dedicated clinical trials of this compound specifically in rheumatoid arthritis were not extensively covered in the provided snippets.
Systematic Reviews and Meta-Analyses of Clinical Evidence
Systematic reviews and meta-analyses have been conducted to evaluate the clinical evidence of this compound in the management of osteoarthritis. researchgate.netnih.govx-mol.commcanalytics.co.in These reviews synthesize data from randomized parallel-group controlled trials to assess the efficacy and tolerability of this compound. researchgate.netnih.gov
Evaluation of Efficacy and Tolerability
Systematic reviews and meta-analyses have evaluated the efficacy and tolerability of this compound in osteoarthritis. researchgate.netnih.govfishersci.fiimpactfactor.org A meta-analysis of seven RCTs involving 1087 participants demonstrated numerically greater or significant improvements with this compound compared to active controls (diclofenac/ibuprofen) and placebo in pain and function of the joint. researchgate.netnih.gov Similar improvement was observed compared to active controls in global treatment efficacy. researchgate.netnih.gov
Summary of Efficacy Findings (Based on Meta-Analysis):
| Outcome Measure | Comparison Group (Active Control [Diclofenac/Ibuprofen]) | Comparison Group (Placebo) |
| Pain and Function of Joint | Numerically greater/significant improvements | Significantly improves |
| Global Treatment Efficacy | Similar improvement | Not specified |
| Pain at Rest | Numerically improves | Significantly improves |
| Lequesne Joint Function Index | Numerically better improvement | Significant improvement |
The available clinical evidence for this compound in osteoarthritis, based on these reviews, is considered modest due to factors such as small-to-moderate sample sizes and short duration of the eligible studies, but the results are viewed as promising. researchgate.netnih.gov
Risk of Bias Assessment in Included Trials
In systematic reviews and meta-analyses evaluating the efficacy of this compound, the risk of bias in the included randomized controlled trials (RCTs) has been assessed. One systematic review and meta-analysis utilized the Cochrane collaboration's tool for this assessment. wikidata.orgfishersci.nl This tool is a standard method for evaluating potential biases in areas such as sequence generation, allocation concealment, blinding of participants and personnel, blinding of outcome assessment, incomplete outcome data, selective reporting, and other biases in randomized controlled trials. wikidata.orgfishersci.nl A total of seven parallel-group RCTs involving 1087 participants were included in one such systematic review. wikidata.org
Clinical Outcome Measures and Endpoints
Pain Measurement Scales
Pain is a primary symptom evaluated in clinical trials of this compound for osteoarthritis. Various scales are used to quantify pain intensity and relief. The Visual Analogue Scale (VAS) is a frequently employed tool, typically a 100 mm scale where patients mark their pain level from no pain to the worst possible pain. wikipedia.orgtradeindia.comindiamart.com The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) also includes a dedicated subscale for pain, which is often measured on a 100 mm VAS or a Likert scale. wikipedia.orgtradeindia.com The Numeric Pain Rating Scale (NPRS), which typically ranges from 0 to 10, has also been used in clinical pain assessment.
Studies have reported improvements in pain scores with this compound. For instance, in a placebo-controlled study, the mean improvement in pain following exercise on a 100 mm pain scale was 16.6 mm in the this compound group compared to 4.5 mm in the placebo group, demonstrating a statistically significant superiority of this compound. indiamart.com In comparative studies, this compound has shown comparable reductions in VAS pain scores to active comparators like diclofenac and tramadol. A study comparing this compound and tramadol in knee osteoarthritis found significant reductions in pain scores from baseline in both groups over a 12-week period, with scores remaining comparable between the two groups. wikipedia.org
Table 1: Changes in Pain Scores in Selected this compound Trials
| Study Type | Comparator | Scale (mm) | Baseline Pain (this compound) | Change in Pain (this compound) | Baseline Pain (Comparator) | Change in Pain (Comparator) | p-value (this compound vs Comparator) |
| Placebo-Controlled RCT indiamart.com | Placebo | 100 | - | -16.6 | - | -4.5 | 0.002 |
| RCT (vs Tramadol) wikipedia.org | Tramadol | 100 (VAS) | - | Significant reduction | - | Significant reduction | Not statistically significant |
| RCT (vs Diclofenac) | Diclofenac | VAS | - | Reduced by almost 50% | - | Reduced by almost 50% | Not significant |
*Significant reduction from baseline within each group.
Functional Indices
Assessment of physical function is crucial in evaluating the impact of osteoarthritis and the effectiveness of its treatments. Functional indices measure a patient's ability to perform daily activities and the degree of joint limitation and stiffness. The WOMAC index includes subscales for stiffness and physical function, providing a comprehensive assessment of functional limitations in patients with osteoarthritis. wikipedia.orgtradeindia.com Lequesne's indices are another set of widely used tools for evaluating joint function, particularly in knee and hip osteoarthritis. indiamart.com Other functional outcomes assessed in this compound trials include joint mobility and pain-free walking time.
Clinical studies have demonstrated that this compound can lead to improvements in functional indices. Trials comparing this compound with active comparators like diclofenac have shown comparable improvements in joint function as assessed by Lequesne's indices and joint mobility. Pain-free walking periods have also been reported to more than double in patients treated with this compound, similar to those treated with diclofenac. In studies using the WOMAC index, this compound treatment has resulted in significant reductions in stiffness and improvements in physical function scores from baseline. wikipedia.orgtradeindia.com These improvements in WOMAC components were found to be comparable between this compound and tramadol groups in one study. wikipedia.org
Table 2: Changes in Functional Indices in Selected this compound Trials
| Study Type | Comparator | Functional Index | Baseline (this compound) | Change (this compound) | Baseline (Comparator) | Change (Comparator) | Comparison Outcome |
| RCT (vs Diclofenac) | Diclofenac | Lequesne's indices | - | Improved clinically | - | Improved clinically | Comparable improvements |
| Joint mobility | - | Improved nearly 60% | - | Improved nearly 60% | Comparable improvements | ||
| Pain-free walking time | - | More than doubled | - | More than doubled | Comparable improvements | ||
| RCT (vs Tramadol) wikipedia.org | Tramadol | WOMAC Stiffness wikipedia.org | - | Significant reduction | - | Significant reduction | Comparable between groups |
| WOMAC Physical Function wikipedia.org | - | Significant reduction | - | Significant reduction | Comparable between groups | ||
| RCT (vs Diacerein) | Diacerein | WOMAC Score | 42.59 ± 19.49 | Improved to 26.58 ± 16.83 (p=0.00001) | 48.77 ± 18.17 | Improved to 29.40 ± 19.94 (p=0.00001) | Almost similar in efficacy |
Global Impression Scores
Table 3: Patient's Clinical Global Impression (CGI) Ratings
| Study Type | Comparator | Outcome Measure | This compound Result | Comparator Result | p-value |
| RCT (vs Tramadol) | Tramadol | CGI Ratings | Comparable at final visit | Comparable at final visit | - |
| CGI Improved/Much Improved | 88.37% | 63.89% | 0.080 | ||
| Meta-analysis wikidata.org | Active Control | Global Treatment Efficacy | Similar improvement vs active control | Similar improvement vs this compound | - |
Pharmacovigilance and Safety Profile in Clinical Practice
Observed Adverse Events in Clinical Trials
Clinical trials investigating Oxaceprol have reported a range of adverse events (AEs). In a comparative study of this compound versus tramadol (B15222) for knee osteoarthritis, adverse events were reported in 18 out of 91 initially recruited patients. impactfactor.org In this study, 6 treatment-emergent events were observed in the this compound arm, while 22 were noted in the tramadol arm. impactfactor.org A systematic review and meta-analysis of seven parallel-group randomized controlled trials involving 1087 participants indicated that treatment with this compound showed numerically fewer adverse events than active controls (diclofenac/ibuprofen) and significantly fewer AEs compared to placebo. nih.govresearchgate.net
Commonly reported side effects of this compound include gastrointestinal issues, neurological effects, and dermatological reactions. medicaldialogues.inpatsnap.comapollopharmacy.inmedindia.net
Gastrointestinal Tolerability
Gastrointestinal issues are among the most commonly reported side effects associated with this compound. patsnap.comapollopharmacy.in These can include symptoms such as nausea, vomiting, stomach discomfort, abdominal pain, diarrhea, constipation, bloating, and indigestion. medicaldialogues.inpatsnap.comapollopharmacy.inmedindia.net These effects are generally described as mild to moderate and often resolve as treatment continues. patsnap.com Unlike many NSAIDs, this compound does not inhibit cyclooxygenase enzymes, which are primarily responsible for the gastrointestinal side effects linked to traditional NSAIDs, contributing to its better gastrointestinal safety profile. researchgate.netx-mol.comclinexprheumatol.orgimpactfactor.org In one open study involving 5523 patients with degenerative joint diseases, only 2.3% experienced mild gastrointestinal disorders, with a total adverse drug reaction rate of 2.75%. regulations.gov
Neurological Effects
Neurological side effects have been reported with this compound, although they appear to be less common than gastrointestinal issues. patsnap.com Observed neurological effects include dizziness and headache. medicaldialogues.inpatsnap.comapollopharmacy.inmedindia.net In a comparative study with tramadol, dizziness was the commonest adverse event in the this compound arm, occurring in 2 instances. impactfactor.org These symptoms are typically transient. patsnap.com
Dermatological Reactions
Dermatological reactions, such as skin rashes and itching, have also been reported in patients using this compound. medicaldialogues.inpatsnap.comapollopharmacy.inmedindia.net These reactions are usually mild and tend to resolve on their own. patsnap.com In a comparative study of this compound and tramadol, there was one report of mild maculopapular rash with this compound. impactfactor.org
Hepatic and Renal Function Monitoring
While there is limited evidence suggesting that this compound significantly affects renal and hepatic function, caution is advised in patients with pre-existing kidney or liver conditions. patsnap.compatsnap.com Routine monitoring of renal and hepatic function may be recommended for these patients to ensure the medication does not exacerbate underlying conditions. patsnap.com In a study comparing this compound and tramadol, vital signs and routine blood tests, including hepatorenal function tests, were recorded for safety assessment, and no significant changes in laboratory safety parameters were observed. impactfactor.orgnih.gov
Comparative Safety with Other Pharmacological Agents
Clinical studies and reviews consistently indicate that this compound possesses a favorable safety profile when compared to other pharmacological agents commonly used for similar conditions, particularly NSAIDs. nih.govresearchgate.netpharmatutor.orgx-mol.comclinexprheumatol.orgregulations.govresearchgate.netimpactfactor.org this compound's mechanism of action, which does not involve the inhibition of cyclooxygenase enzymes, is believed to contribute to its lower incidence of gastrointestinal side effects compared to traditional NSAIDs like diclofenac (B195802) and ibuprofen (B1674241). researchgate.netclinexprheumatol.orgimpactfactor.orgtandfonline.com
A systematic review and meta-analysis found that this compound showed numerically less adverse events than active controls (diclofenac/ibuprofen) and significantly fewer AEs compared to placebo. nih.govresearchgate.net A randomized double-blind comparative study of oral this compound versus oral diclofenac in osteoarthritis patients reported adverse events in 14.7% of patients in the this compound group and 19.4% in the diclofenac group. ijbcp.com In a study comparing this compound and diclofenac, the difference in the number of treatment-related adverse events was statistically significant, with fewer events in the this compound group. regulations.govnih.gov Whereas one adverse drug reaction in the diclofenac group (ileus, haematemesis) was serious, none in the this compound group were considered serious. regulations.gov
Comparison of Adverse Events: this compound vs. Diclofenac regulations.gov
| Event Type | This compound Group (N=?) | Diclofenac Group (N=?) |
| Adverse Events | 15 patients (11.4%) | 25 patients (19.1%) |
| Serious ADRs | 0 | 1 |
| Gastrointestinal ADRs | Majority of ADRs | Majority of ADRs |
Note: The exact total number of patients (N) in each group for the adverse events data was not explicitly stated in the snippet but the percentages are provided relative to the group size.
In a comparative study with tramadol, adverse event counts were statistically nonsignificant between the groups, although fewer events were observed in the this compound arm. impactfactor.orgnih.gov
Serious Adverse Events and Discontinuation Rates Due to Adverse Events
Serious adverse events (SAEs) are untoward medical occurrences that result in death, are life-threatening, require inpatient hospitalization or prolongation of existing hospitalization, among other criteria. refined.siteadvarra.com In clinical trials of this compound, serious adverse events appear to be uncommon. tandfonline.com In one study comparing this compound and diclofenac, there was one serious adverse drug reaction (ileus, haematemesis) in the diclofenac group, while none were reported as serious in the this compound group. regulations.gov A placebo-controlled study reported one serious adverse event in the placebo group (fracture of hand after falling off a bicycle) and one in the this compound group (acute cervical syndrome), neither of which were considered related to the study medication. clinexprheumatol.org
Discontinuation rates due to adverse events have been reported in clinical trials. In a study comparing this compound and tramadol, 4 out of 91 patients initially enrolled withdrew due to adverse drug reactions after starting medication. impactfactor.orgnih.gov In a study comparing this compound and diclofenac, eight patients in the this compound group and 10 patients in the diclofenac group withdrew because of adverse events. regulations.gov The adverse events reported in a study comparing this compound and diclofenac did not cause discontinuation of treatment in any of the cases mentioned in that specific context. ijbcp.com
Drug Interactions and Concomitant Therapy Considerations
Potential Interactions with Anticoagulants
Concurrent use of Oxaceprol with anticoagulants, such as warfarin, may increase the risk of bleeding complications. patsnap.comtruemeds.inmedicaldialogues.in This potential interaction is significant because this compound may affect blood clotting processes. patsnap.com Therefore, close monitoring for any signs of bleeding is recommended for patients receiving both this compound and anticoagulant therapy. patsnap.comtruemeds.in
Interactions with Other Anti-Inflammatory Agents (NSAIDs, Corticosteroids)
Combining this compound with other anti-inflammatory agents, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, should be approached with caution. patsnap.com While such combinations might potentially enhance anti-inflammatory effects, they also carry an increased risk of gastrointestinal issues, such as ulcers and bleeding. patsnap.com Strict medical supervision is advised when these drug categories are co-administered with this compound. patsnap.com
Influence of Hepatic and Renal Metabolizing Agents
Certain agents that influence hepatic and renal metabolism might alter the pharmacokinetics of this compound. patsnap.com Drugs affecting liver enzymes, such as cytochrome P450 inhibitors or inducers, could potentially modify this compound's metabolism and efficacy. patsnap.com Consequently, dose adjustments may be necessary when these agents are co-administered. patsnap.com Caution is also advised in patients with severe renal or hepatic impairment, as the safety of this compound in these populations has not been thoroughly established. truemeds.in Close monitoring of kidney function tests may be necessary in patients with kidney diseases due to the increased risk of severe adverse effects. medicaldialogues.inapollopharmacy.in
Future Directions and Research Gaps
Elucidation of Unclear Mechanistic Aspects
Despite its clinical application, the precise mechanism of action of Oxaceprol is not yet fully understood tradeindia.com. Further research is needed to fully elucidate how this compound exerts its effects at the molecular and cellular levels in the context of osteoarthritis. A clearer understanding of its mechanistic pathways could potentially reveal new therapeutic targets and optimize treatment strategies.
Exploration of Chondroprotective Action Beyond Symptom Relief
Evidence suggests that this compound possesses chondroprotective properties that extend beyond merely providing symptom relief. Future research should focus on thoroughly exploring these chondroprotective effects to understand the extent to which this compound can protect joint cartilage from degradation. This could solidify its role not just as a symptomatic treatment but potentially as a disease-modifying agent.
Studies on Disease Progression Modification
Building on its potential chondroprotective effects, studies are needed to investigate whether this compound has the capacity to modify the progression of osteoarthritis. Research in this area would aim to determine if this compound can slow down or halt the structural damage characteristic of the disease, offering more than just symptomatic management.
Development of Novel Formulations and Delivery Systems
The development of novel formulations and advanced drug delivery systems for this compound represents a significant area for future research. These advancements could potentially improve its pharmacokinetic profile, enhance its efficacy, and reduce potential side effects.
Intra-articular Administration
Exploring intra-articular administration of this compound is one avenue for novel delivery. Delivering the compound directly into the affected joint could lead to higher local concentrations, potentially increasing its therapeutic effect on cartilage and surrounding tissues while minimizing systemic exposure.
Nanoparticle-Based Drug Delivery
Research into nanoparticle-based drug delivery systems for this compound is another promising direction. Nanoparticles could offer targeted delivery to specific cells or tissues within the joint, controlled release of the drug, and improved stability, potentially enhancing its effectiveness and reducing the frequency of administration.
Long-term Safety and Efficacy Studies with Larger Sample Sizes
Existing clinical evidence regarding this compound's efficacy and safety in the management of osteoarthritis is considered modest, primarily due to the nature of the studies conducted to date, which often involve small to moderate sample sizes and relatively short durations. nih.govresearchgate.net While some studies have indicated comparable efficacy to conventional NSAIDs like diclofenac (B195802) and ibuprofen (B1674241), and a potentially better safety and tolerability profile, particularly concerning gastrointestinal effects, the need for more robust data from larger, long-term trials has been highlighted. nih.govresearchgate.netmedicaldialogues.in
A systematic review and meta-analysis involving seven randomized controlled trials with a total of 1087 participants evaluated the efficacy, safety, and tolerability of this compound in osteoarthritis. nih.gov The analysis demonstrated improvements in pain and joint function compared to placebo and similar improvements compared to active controls (diclofenac/ibuprofen). nih.gov Although treatment with this compound showed numerically fewer adverse events than active controls and significantly fewer compared to placebo, the authors concluded that new and better randomized controlled trials with larger sample sizes and longer follow-up periods are necessary to strengthen the clinical evidence and support the use of this compound in clinical settings for managing osteoarthritis. nih.govresearchgate.net
Short study durations, such as 12 weeks, while extended compared to some earlier studies, are considered insufficient to establish long-term safety and efficacy in chronic conditions like osteoarthritis. nih.gov Therefore, long-term studies on larger populations are required to substantiate the promising results observed in smaller trials. researchgate.net
Translational Research from Preclinical to Clinical Applications
Translational research plays a crucial role in bridging the gap between basic scientific discoveries and their application in clinical practice. This process involves translating findings from preclinical studies, often conducted in laboratory or animal models, into human clinical trials and ultimately into routine patient care. leicabiosystems.comwisc.edu The preclinical stage is essential for establishing the efficacy and safety profile of a potential therapeutic agent before it moves into human studies. wisc.eduacmedsci.ac.uk
For this compound, preclinical studies have contributed to understanding its mechanism of action, particularly its role in inhibiting leukocyte adhesion and migration, which is distinct from traditional NSAIDs. researchgate.nettradeindia.com Studies in animal models, such as surgical ischemia reperfusion in hamsters and mouse antigen-induced arthritis, have shown this compound to be an effective inhibitor of leukocyte adhesion and extravasation. researchgate.netimpactfactor.org These preclinical findings provide a basis for its proposed therapeutic use in degenerative and inflammatory joint diseases. researchgate.net
Q & A
Basic: How should a randomized controlled trial (RCT) evaluating Oxaceprol’s efficacy in osteoarthritis be designed?
Answer:
- Design Framework : Use a double-blind, parallel-group RCT with active comparators (e.g., diclofenac) and placebo control. Ensure randomization via block or stratified methods to balance covariates like age and disease severity .
- Sample Size : Calculate using power analysis (e.g., 80% power, α=0.05) based on primary endpoints (e.g., WOMAC score reduction). Prior studies recruited 78–94 participants .
- Outcome Measures : Include both primary (pain reduction via VAS) and secondary endpoints (physical activity improvement, safety profile). Use validated tools like the Lequesne Index .
- Data Analysis : Apply paired/unpaired t-tests for within-group and between-group comparisons. Use SPSS or R for statistical rigor .
Advanced: How can contradictions in efficacy data between this compound studies be resolved?
Answer:
- Source Analysis : Compare trial designs (e.g., Herrmann et al. vs. Bauer et al.) for differences in sample size, dosing (200 mg vs. variable), and follow-up duration. Use sensitivity analysis to assess impact .
- Meta-Analysis : Pool data from multiple RCTs using fixed/random-effects models. Adjust for heterogeneity via I² statistics and subgroup analyses (e.g., age stratification) .
- Mechanistic Validation : Conduct preclinical studies to reconcile discrepancies (e.g., this compound’s anti-inflammatory action without prostaglandin inhibition via neutrophil infiltration assays) .
Basic: What methodologies are recommended for assessing this compound’s anti-inflammatory activity in preclinical models?
Answer:
- In Vivo Models : Use cotton pellet granuloma assays in rats. Administer this compound (6–54 mg/kg/day) and measure granuloma wet weight and surface area. Compare to indomethacin as a positive control .
- Adjuvant-Induced Arthritis : Evaluate secondary lesions (e.g., paw edema, joint infiltration) in rats. Track neutrophil migration via histopathology or flow cytometry .
- Data Collection : Standardize metrics (e.g., edema volume, cytokine levels) and use ANOVA for multi-group comparisons .
Advanced: How can novel delivery systems (e.g., buccal patches) for this compound be formulated and evaluated?
Answer:
- Formulation : Use solvent-casting method with HPMC K-15 as a polymer matrix and PEG as a plasticizer. Optimize drug-polymer ratios (e.g., 1:2 to 1:4) for controlled release .
- Evaluation Parameters :
- Physical Properties: Measure thickness (micrometer screw gauge), weight uniformity, and folding endurance (>300 folds without cracking) .
- In Vitro Release: Use Franz diffusion cells with synthetic membrane. Fit data to Korsmeyer-Peppas model to determine release mechanism (anomalous transport if 0.5 < n < 1.0) .
- Bioavailability: Compare AUC (plasma concentration) of buccal patches vs. oral administration in animal models .
Basic: What statistical methods are appropriate for analyzing clinical trial data on this compound?
Answer:
- Parametric Tests : Use paired t-tests for pre/post-intervention comparisons (e.g., pain scores) and unpaired t-tests for between-group differences .
- Non-Parametric Alternatives : Apply Wilcoxon signed-rank or Mann-Whitney U tests for non-normally distributed data .
- Software Tools : Leverage SPSS for ANOVA, regression analysis, and survival curves. Use GraphPad Prism for visualization .
Advanced: How can this compound’s mechanism of action be investigated despite its lack of prostaglandin inhibition?
Answer:
- Transcriptomic Profiling : Perform RNA sequencing on synovial tissue from adjuvant-induced arthritis models to identify differentially expressed genes (e.g., chemokines, adhesion molecules) .
- Neutrophil Migration Assays : Use transwell chambers to quantify this compound’s inhibition of neutrophil chemotaxis (e.g., IL-8-induced migration) .
- Proteomic Analysis : Apply LC-MS/MS to assess protein phosphorylation changes in signaling pathways (e.g., MAPK/NF-κB) .
Basic: How can ethical compliance be ensured in this compound clinical trials?
Answer:
- Informed Consent : Obtain written consent after explaining risks/benefits. Exclude vulnerable populations (e.g., pregnant individuals) unless justified .
- IRB Approval : Submit protocols to institutional review boards, including data safety monitoring plans and adverse event reporting frameworks .
- Data Anonymization : Use coded identifiers instead of personal information in datasets .
Advanced: How can variability in therapeutic outcomes across patient subgroups be addressed?
Answer:
- Stratified Randomization : Balance subgroups (e.g., age, BMI) during recruitment to reduce confounding .
- Covariate Adjustment : Use multivariate regression or ANCOVA to control for baseline differences (e.g., baseline pain scores) .
- Pharmacogenetic Studies : Screen for genetic polymorphisms (e.g., CYP enzymes) affecting this compound metabolism or response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
